molecular formula C20H22FNO B11034458 4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine CAS No. 548789-53-3

4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine

Cat. No.: B11034458
CAS No.: 548789-53-3
M. Wt: 311.4 g/mol
InChI Key: HSEKNWWTCGYTDV-UHFFFAOYSA-N
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Description

4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a 4-fluorophenylacetyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine can be achieved through several synthetic routes. One common method involves the acylation of 4-benzylpiperidine with 4-fluorophenylacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-fluorophenylacetyl is coupled with a halogenated derivative of 4-benzylpiperidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The reactions are optimized for high yield and purity, and the products are purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzyl and fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Piperidine derivatives are explored for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially leading to therapeutic effects in conditions such as pain or psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the 4-fluorophenylacetyl group, leading to different biological activities.

    4-Fluorophenylacetylpiperidine: Lacks the benzyl group, resulting in different chemical properties and biological effects.

    N-Benzylpiperidine: Similar structure but without the fluorophenylacetyl group.

Uniqueness

4-Benzyl-1-[(4-fluorophenyl)acetyl]piperidine is unique due to the presence of both the benzyl and 4-fluorophenylacetyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to other piperidine derivatives.

Properties

CAS No.

548789-53-3

Molecular Formula

C20H22FNO

Molecular Weight

311.4 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C20H22FNO/c21-19-8-6-17(7-9-19)15-20(23)22-12-10-18(11-13-22)14-16-4-2-1-3-5-16/h1-9,18H,10-15H2

InChI Key

HSEKNWWTCGYTDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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